molecular formula C17H15N3O4 B5511771 1-(2-ethoxyphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(2-ethoxyphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5511771
M. Wt: 325.32 g/mol
InChI Key: GFPSRLKIXBPBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical name, ethyl 5-(2-ethoxyphenyl)-2-methyl-6-(1H-pyrrol-2-yl)-4-oxo-1,4-dihydropyrimidine-3-carboxylate. In

Mechanism of Action

The exact mechanism of action of 1-(2-ethoxyphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
Studies have shown that 1-(2-ethoxyphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. In addition, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-ethoxyphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its potential as a therapeutic agent for a variety of diseases and its anti-inflammatory, antioxidant, and anti-cancer properties. However, there are also limitations to using this compound in lab experiments. For example, the exact mechanism of action is not fully understood, and more research is needed to determine the optimal dosage and administration route for therapeutic use.

Future Directions

There are many future directions for research on 1-(2-ethoxyphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research could be to further investigate the compound's potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could be to explore the compound's potential as an anti-cancer agent, particularly in the treatment of breast cancer and other types of cancer. Finally, more research is needed to fully understand the mechanism of action of this compound and to determine its optimal dosage and administration route for therapeutic use.

Synthesis Methods

The synthesis of 1-(2-ethoxyphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves a multi-step process. The first step involves the reaction of ethyl acetoacetate with 2-ethoxybenzaldehyde in the presence of an acid catalyst to form ethyl 2-(2-ethoxyphenyl)-3-oxobutanoate. This intermediate product is then reacted with urea and pyrrole in the presence of a base catalyst to form the final product, 1-(2-ethoxyphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione.

Scientific Research Applications

1-(2-ethoxyphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(2-ethoxyphenyl)-6-hydroxy-5-(pyrrol-2-ylidenemethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-2-24-14-8-4-3-7-13(14)20-16(22)12(15(21)19-17(20)23)10-11-6-5-9-18-11/h3-10,22H,2H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPSRLKIXBPBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(C(=O)NC2=O)C=C3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-6-hydroxy-5-(pyrrol-2-ylidenemethyl)pyrimidine-2,4-dione

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